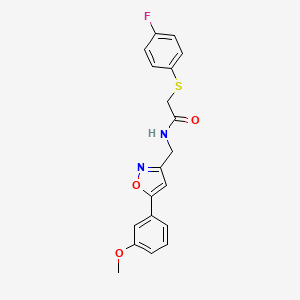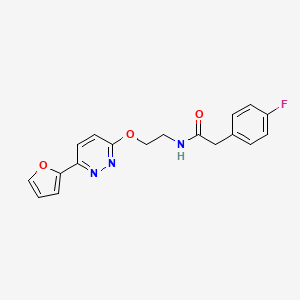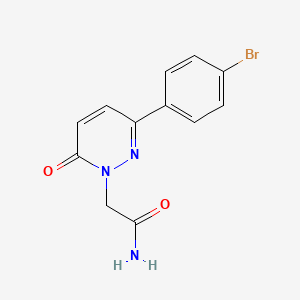![molecular formula C22H18FN3O3S B2891914 Ethyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate CAS No. 852134-29-3](/img/structure/B2891914.png)
Ethyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thiazole, which is a heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
Thiazoles have a five-membered ring with sulfur and nitrogen atoms. The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This can play a significant role in drug-target protein interaction .
Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can vary widely depending on the specific substituents present on the thiazole ring. Generally, thiazoles can undergo reactions typical of aromatic compounds, such as electrophilic and nucleophilic substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a thiazole derivative like this one would depend on the specific substituents present. Thiazoles generally resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis of related heterocyclic compounds due to their potential biological activities. For example, compounds derived from similar synthetic pathways have been investigated for their immunomodulatory and anticancer activities. The synthesis often involves bromination, reaction with hydrazine hydrate, and subsequent reactions to yield compounds with significant biological activities, including anticancer properties against various carcinoma cells (Abdel‐Aziz et al., 2009).
Biological Activities
Compounds with imidazo[2,1-b]thiazole derivatives have shown a range of biological activities. For instance, related compounds have been evaluated for their anti-inflammatory, analgesic, and antipyretic activities. These studies reveal that such compounds may have therapeutic potential in treating conditions associated with inflammation and pain (Abignente et al., 1983).
Potential Antineoplastic and Antifilarial Agents
Research into benzimidazole and imidazo[2,1-b]thiazole derivatives has also explored their potential as antineoplastic (anticancer) and antifilarial (against parasitic worms) agents. These studies highlight the importance of the structural features of these compounds in their biological activity, suggesting that similar compounds could serve as leads for the development of new therapeutic agents (Ram et al., 1992).
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazoles generally interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds with target proteins or enzymes . The specific mode of action can be influenced by the substituents on the thiazole ring .
Biochemical Pathways
Thiazoles are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The exact pathways affected can depend on the specific targets of the compound .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, lipophilicity, and the presence of functional groups .
Result of Action
Given the broad range of biological activities associated with thiazoles, the effects could potentially include inhibition of bacterial or fungal growth, reduction of inflammation, inhibition of tumor growth, and more .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-3-29-21(28)15-6-10-17(11-7-15)24-20(27)19-13(2)26-12-18(25-22(26)30-19)14-4-8-16(23)9-5-14/h4-12H,3H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEQFTLKMILFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2891836.png)
![N-(2-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2891837.png)

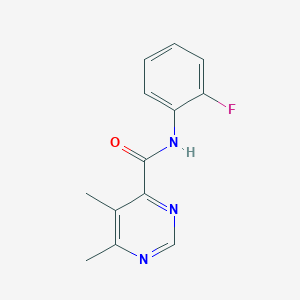
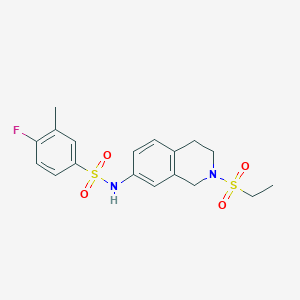

![4-(6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2891845.png)
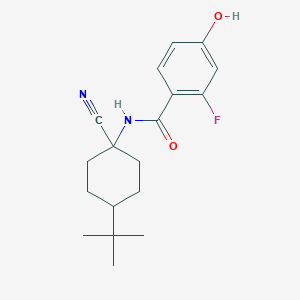
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2891847.png)
![N-(4-ethoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2891849.png)
